

Understanding the Depsipeptide Structure of Fijimycin C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin C is a cyclic depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived Streptomyces sp.[1][2][3]. Its structure has been elucidated through a combination of spectroscopic techniques, revealing a complex macrocyclic architecture composed of amino and hydroxy acids[1]. This document provides an in-depth technical overview of the core structure of **Fijimycin C**, including its physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Core Structure Elucidation of Fijimycin C

The determination of the planar structure and stereochemistry of **Fijimycin C** involved a multistep process relying on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS/MS), and chiral analysis using Marfey's method.

Spectroscopic and Spectrometric Analysis

The molecular formula of **Fijimycin C** was established as C₄₄H₆₂N₈O₁₂ based on high-resolution electrospray ionization mass spectrometry (HRESIMS) data, which showed an [M+Na]⁺ ion at m/z 917.4365 (calculated for C₄₄H₆₂N₈O₁₂Na, 917.4379)[1]. This composition indicated one additional oxygen atom compared to its analogue, Fijimycin A[1].



One- and two-dimensional NMR spectroscopic data were instrumental in identifying the constituent amino and hydroxy acid residues. Analysis of the 1 H and COSY NMR spectra of **Fijimycin C** revealed a key difference from Fijimycin A: the presence of a serine (Ser) residue in place of an alanine (Ala) residue. This was deduced from a spin system that included an amide proton doublet at δ 7.29, a methine at δ 5.27, and a methylene group at δ 3.82 and 3.93, along with an OH multiplet at δ 4.89[1].

Stereochemical Assignment

The absolute configurations of the amino acid components of the Fijimycins were established using Marfey's method[1][2][3]. This involved the acid hydrolysis of the depsipeptide to its constituent amino acids, followed by derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) and subsequent HPLC analysis to compare the retention times with those of authentic standards.

Physicochemical and Biological Properties

Fijimycin C is an amorphous white powder[1]. Like other members of the Fijimycin family, it exists as a complex mixture of amide conformational isomers in solution, which can complicate spectroscopic analysis[1][2][3].

Quantitative Data Summary

The following tables summarize the key quantitative data for **Fijimycin C**.

Table 1: Physicochemical Properties of Fijimycin C

| Property | Value | Reference |
|-------------------|-------------------------------|-----------|
| Molecular Formula | C44H62N8O12 | [1][4] |
| Molecular Weight | 895 g/mol | [4] |
| HRESIMS [M+Na]+ | Obs: 917.4365, Calc: 917.4379 | [1] |

Table 2: In Vitro Antibacterial Activity of **Fijimycin C** against Methicillin-Resistant Staphylococcus aureus (MRSA)



| MRSA Strain | MIC100 (μg/mL) | Reference |
|----------------------------------|----------------|-----------|
| ATCC33591 (Hospital-associated) | 4–16 | [1][2] |
| Sanger 252 (Hospital-associated) | 4–16 | [1] |
| UAMS1182 (Community-associated) | 4–16 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the characterization of **Fijimycin C**, based on the published literature[1].

Isolation and Purification of Fijimycin C

- Fermentation: The marine-derived Streptomyces sp. (strain CNS-575) was cultured in a fermentation broth.
- Extraction: The crude fermentation extract was prepared for further separation.
- Chromatography: The extract was subjected to reversed-phase High-Performance Liquid
 Chromatography (HPLC) using a Phenomenex Luna C18 column (10 mm x 250 mm, 5 μm).
- Elution: **Fijimycin C** was eluted using a mobile phase of 65% aqueous acetonitrile (CH₃CN) at a flow rate of 2.5 mL/min, with UV detection at 254 nm. **Fijimycin C** had a retention time of 17.5 minutes. From this process, 3.2 mg of **Fijimycin C** was obtained[2].

Structure Elucidation Workflow

Caption: Workflow for the isolation and structure elucidation of Fijimycin C.

Marfey's Method for Stereochemical Analysis

Hydrolysis: A sample of Fijimycin C was hydrolyzed to its constituent amino acids.



- Derivatization: The amino acid hydrolysate was treated with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA).
- HPLC Analysis: The resulting diastereomeric derivatives were analyzed by HPLC.
- Comparison: The retention times of the derivatives from the **Fijimycin C** hydrolysate were compared with those of authentic L- and D-amino acid standards derivatized with L-FDAA to determine the absolute stereochemistry of each amino acid residue.

Minimum Inhibitory Concentration (MIC) Assay

- Bacterial Strains: Three strains of methicillin-resistant Staphylococcus aureus (MRSA) were used: ATCC33591, Sanger 252, and UAMS1182.
- Assay Conditions: The in vitro antibacterial activity of Fijimycin C was assessed to determine the minimum inhibitory concentration required to completely inhibit bacterial growth (MIC₁₀₀).
- Data Analysis: The concentration range at which Fijimycin C exhibited strong antibiotic activity was determined to be 4–16 μg/mL for the tested MRSA strains[1][2].

Signaling Pathways and Mode of Action

While the specific signaling pathways affected by **Fijimycin C** are not detailed in the initial characterization, its structural similarity to the etamycin class of antibiotics suggests a likely mode of action involving the inhibition of bacterial protein synthesis[4]. Etamycin antibiotics are known to target the 50S ribosomal subunit, thereby interfering with peptide bond formation.

Caption: Postulated mechanism of action for Fijimycin C.

Conclusion

Fijimycin C is a structurally interesting depsipeptide with significant antibacterial activity against clinically relevant MRSA strains. Its characterization provides a basis for further investigation into its therapeutic potential and for the development of novel antibiotics based on its scaffold. The detailed experimental protocols and structural data presented here serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.



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